molecular formula C14H6Na2O7S B13108497 Sodium4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Sodium4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Cat. No.: B13108497
M. Wt: 364.24 g/mol
InChI Key: WPDYCSQWAJUFAE-UHFFFAOYSA-L
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Description

Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is a complex organic compound with the molecular formula C14H7NaO6S. It is known for its vibrant color and is commonly used as a dye in various industrial applications. This compound is also referred to as Alizarin Red S, a derivative of anthraquinone, and is widely used in biological staining and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate typically involves the sulfonation of alizarin (1,2-dihydroxyanthraquinone). The process can be summarized as follows:

    Sulfonation Reaction: Alizarin is treated with sulfuric acid to introduce the sulfonate group at the 2-position of the anthraquinone ring.

    Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

The reaction conditions usually involve heating alizarin with concentrated sulfuric acid at elevated temperatures, followed by careful neutralization with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves:

    Batch or Continuous Sulfonation: Using sulfuric acid in large-scale reactors.

    Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, and the resulting sodium salt is crystallized out of the solution.

    Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.

    Substitution Reagents: Various nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate has a wide range of applications in scientific research:

    Biological Staining: It is used as a stain in histology and cytology to highlight structures in biological tissues.

    pH Indicator: The compound changes color depending on the pH of the solution, making it useful as a pH indicator in various chemical analyses.

    Calcium Detection: It is used in biochemistry to detect calcium deposits in tissues, particularly in bone studies.

    Dyeing: The compound is used in the textile industry for dyeing fabrics due to its vibrant color and stability.

Mechanism of Action

The mechanism by which Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exerts its effects involves its ability to bind to specific molecular targets. In biological staining, it binds to calcium ions, forming a complex that highlights calcium deposits. As a pH indicator, the compound undergoes structural changes that result in color changes depending on the pH of the environment.

Comparison with Similar Compounds

Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate can be compared with other anthraquinone derivatives such as:

    Alizarin (1,2-dihydroxyanthraquinone): Similar in structure but lacks the sulfonate group, making it less soluble in water.

    Alizarin Yellow: Another dye used in pH indicators but with different color properties.

    Quinizarin (1,4-dihydroxyanthraquinone): Similar in structure but with hydroxyl groups at different positions, leading to different chemical properties.

The uniqueness of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate lies in its sulfonate group, which enhances its solubility in water and its ability to form stable complexes with metal ions.

Properties

Molecular Formula

C14H6Na2O7S

Molecular Weight

364.24 g/mol

IUPAC Name

disodium;4-hydroxy-3-oxido-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C14H8O7S.2Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;/h1-5,17-18H,(H,19,20,21);;/q;2*+1/p-2

InChI Key

WPDYCSQWAJUFAE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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